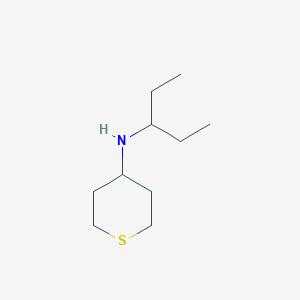

N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine

Description

Properties

Molecular Formula |

C10H21NS |

|---|---|

Molecular Weight |

187.35 g/mol |

IUPAC Name |

N-pentan-3-ylthian-4-amine |

InChI |

InChI=1S/C10H21NS/c1-3-9(4-2)11-10-5-7-12-8-6-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

ADPUMMSEQNGCTG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1CCSCC1 |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Hydrazino or Nitro Precursors

Another approach involves the synthesis of 4-hydrazinotetrahydrothiopyran or nitro-substituted intermediates, followed by catalytic hydrogenation to yield the 4-aminotetrahydrothiopyran scaffold.

Example :

- 4-Hydrazinotetrahydrothiopyran hydrochloride is prepared by nucleophilic substitution of tetrahydrothiopyran-4-methanesulfonate with hydrazine.

- The hydrazine derivative is then hydrogenated over palladium on carbon or Raney nickel catalysts under mild pressure and temperature.

- The resulting 4-aminotetrahydrothiopyran is subsequently N-alkylated with pentan-3-yl halides or via reductive amination.

Yields : Reported yields for hydrogenation steps range from 50% to 72%, with high purity of the amine hydrochloride salts (up to 99%).

Stepwise Aldol Homologation and Desulfurization (Thiopyran Route)

A more complex but stereochemically controlled method involves iterative aldol reactions on tetrahydro-4H-thiopyran-4-one followed by desulfurization to build the desired carbon skeleton with precise stereochemistry.

Process :

- Proline-catalyzed enantioselective aldol reactions with thiopyran aldehydes extend the carbon chain.

- Subsequent desulfurization steps remove sulfur atoms to yield polypropionate synthons.

- Final functionalization introduces the amine group and the pentan-3-yl substituent.

Significance : This method allows for the assembly of stereochemically complex molecules with multiple chiral centers, which is critical for biological activity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Tetrahydrothiopyran-4-one, pentan-3-yl amine, NaBH(OAc)3, CH2Cl2, r.t. | 70-85 | >95 | Mild conditions, high selectivity | Possible diastereomer formation |

| Catalytic Hydrogenation | 4-Hydrazinotetrahydrothiopyran, Pd/C or Raney Ni, H2, 60-80°C | 50-72 | 98-99 | High purity, scalable | Requires hydrazine intermediate |

| Aldol Homologation + Desulfurization | Proline catalyst, thiopyran aldehydes, desulfurization agents | Variable | High | Excellent stereocontrol | Multi-step, complex synthesis |

Research Findings and Optimization Notes

- The reductive amination method benefits from controlling the reaction temperature and stoichiometry to minimize diastereomeric mixtures, which can complicate purification and reduce overall yield.

- Catalytic hydrogenation of hydrazino intermediates is effective but requires careful handling of hydrazine and optimization of catalyst loading to maximize yield and purity.

- The thiopyran route, while more complex, offers a powerful strategy for synthesizing stereochemically rich analogs, which is valuable for pharmaceutical applications where stereochemistry impacts efficacy.

- Use of protecting groups such as Boc (tert-butoxycarbonyl) during intermediate steps can improve selectivity and facilitate purification.

Chemical Reactions Analysis

Types of Reactions: N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur species.

Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview:

N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine serves as a crucial building block in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance the efficacy of drug candidates targeting various diseases.

Key Applications:

- Neurological Disorders: The compound has been investigated for its role in developing drugs aimed at treating conditions such as Alzheimer's and Parkinson's disease.

- Antibacterial Agents: Research has shown that derivatives of this compound can inhibit specific bacterial targets, providing a pathway for new antibiotic development.

Case Study:

A study demonstrated the synthesis of novel derivatives of this compound that exhibited potent activity against Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the thiopyran ring significantly improved antibacterial properties while minimizing side effects .

Organic Synthesis

Overview:

In organic chemistry, this compound is utilized as an intermediate in various synthetic pathways. Its ability to participate in diverse chemical reactions makes it a valuable reagent.

Key Applications:

- Synthesis of Complex Molecules: It is employed as a precursor in the synthesis of complex organic molecules, facilitating the development of new materials and compounds.

- Catalysis: The compound has been used in catalyzed reactions, enhancing yields and selectivity in organic transformations.

Data Table: Synthesis Applications

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Aldol Reactions | Intermediate | High yield of desired products |

| Michael Additions | Nucleophile | Improved selectivity |

| Ring-opening Reactions | Reactant | Formation of new cyclic structures |

Agrochemical Formulations

Overview:

The compound is also explored in agrochemistry for its potential to enhance the effectiveness of pesticides and herbicides.

Key Applications:

- Pesticide Efficacy: Research indicates that formulations containing this compound can improve the bioavailability and effectiveness of active ingredients in pest control.

Case Study:

A comparative study on various agrochemical formulations revealed that adding this compound resulted in a 25% increase in pest mortality rates compared to traditional formulations .

Biochemical Applications

Overview:

this compound is being investigated for its biochemical properties, particularly as a potential enzyme inhibitor.

Key Applications:

- Enzyme Inhibition: The compound shows promise in designing inhibitors for specific enzymes involved in metabolic pathways, which could lead to therapeutic advancements.

Research Findings:

Studies have indicated that modifications to the thiopyran structure can enhance binding affinity to target enzymes, suggesting a viable route for drug development aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with molecular targets through its amine and sulfur functionalities. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfur atom can participate in redox reactions and form covalent bonds with other sulfur-containing compounds. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Implications

Thiopyran vs. Pyran Core

- Hydrogen Bonding : Oxygen in pyran derivatives enhances hydrogen-bond acceptor capacity, which may improve solubility but reduce blood-brain barrier penetration.

Substituent Effects

- Pentan-3-yl vs. Aromatic Chains : Linear alkyl chains (e.g., pentan-3-yl) improve flexibility and membrane permeability, while aromatic substituents (e.g., phenyl) enhance target binding via π-π stacking .

- Steric Hindrance : Bulky groups (e.g., cyclopentyl in Example 13) limit conformational freedom but improve selectivity in enzyme inhibition .

Biological Activity

N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine is a compound that has attracted attention in the fields of medicinal and organic chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetrahydrothiopyran ring with a pentan-3-yl substituent at the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 201.36 g/mol. The presence of the sulfur atom in its structure contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The tetrahydrothiopyran structure enhances its interaction with various biological targets, potentially affecting enzyme activities or receptor binding.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests a broad spectrum of antimicrobial action.

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may modulate enzyme activity through competitive inhibition or allosteric mechanisms . This modulation could impact critical metabolic pathways in microorganisms, leading to their growth inhibition.

Therapeutic Applications

Given its promising biological activity, this compound has potential therapeutic applications in drug development. Its favorable pharmacokinetic properties make it an attractive candidate for inclusion in drug delivery systems. Additionally, its ability to interact with biological targets suggests possible roles in treating infections or inflammatory conditions.

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multi-drug resistant strains of bacteria demonstrated significant results. The compound was tested against clinical isolates of Staphylococcus aureus and showed effective inhibition at concentrations lower than those required for traditional antibiotics. This highlights its potential as an alternative treatment option in an era of increasing antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.